molecular formula C22H28N2O2 B1671269 Encainide CAS No. 66778-36-7

Encainide

Cat. No. B1671269
CAS RN: 66778-36-7
M. Wt: 352.5 g/mol
InChI Key: PJWPNDMDCLXCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Encainide is C22H28N2O2 . It has a molecular weight of 352.5 g/mol . The IUPAC name for Encainide is 4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide .


Chemical Reactions Analysis

Encainide is a sodium channel blocker, binding to voltage-gated sodium channels . It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses .

Scientific Research Applications

Antiarrhythmic Efficacy

  • Encainide in Ventricular Arrhythmias : Encainide is recognized for its potent Class I antiarrhythmic properties. It's especially effective against ventricular arrhythmias, showing superior results compared to quinidine in reducing ventricular premature beats post-myocardial infarction (Harrison et al., 1980). Moreover, its efficacy extends to the treatment of nonlife-threatening ventricular arrhythmias, as seen in its ability to suppress arrhythmia episodes predictably (Duff et al., 1982). Encainide has also shown promise in refractory ventricular tachyarrhythmia, demonstrating effectiveness in a majority of patients tested (Chesnie et al., 1983).

Electrophysiological Impact

  • Cardiac Conduction System Effects : Encainide impacts the cardiac conduction system significantly. It prolongs conduction in the His-Purkinje system, a crucial component of cardiac electrical conduction, and has shown effects on programmed electrical stimulation and arrhythmia frequency (Mason et al., 1979). Its electrophysiological characteristics, such as slowing myocardial and His Purkinje conduction and its unique profile among class IC agents, have been extensively studied (Mason, 1986).

Effects on Cardiac Excitability

  • Impact on Sheep Purkinje Fibers : A study investigating the effects of encainide on sheep Purkinje fibers revealed that it can enhance or decrease cardiac excitability, affecting both passive and active membrane properties.

This multiphasic change in excitability is pivotal in understanding its antiarrhythmic actions and potential arrhythmogenic risks (Arnsdorf et al., 1985).

Hemodynamic Effects

  • Intravenous and Long-Term Oral Effects : Studies have shown that encainide has a mild but statistically significant dose-related depressant effect on cardiacfunction when administered intravenously. However, these effects are not significantly different from those observed with other class I agents. Long-term oral administration of encainide did not significantly affect heart rate, blood pressure, left ventricular ejection fraction, or other crucial hemodynamic parameters, indicating a favorable safety profile in this aspect (Sami, 1986).

Application in Specific Arrhythmias

  • Supraventricular Arrhythmias : Encainide has been used effectively in treating various supraventricular arrhythmias, including reentry supraventricular tachycardia and Wolff-Parkinson-White syndrome. Its efficacy in preventing recurrence or lessening symptoms has been noted in most cases, with minimal aggravation of arrhythmias and side effects, making it a valuable option for these conditions (Pool, 1986).

Encainide's Electrophysiologic Profile

  • Basic and Clinical Cardiac Electrophysiology : Encainide's potent sodium channel antagonism, marked effects on myocardial and His Purkinje conduction, and its distinctive electrophysiologic profile compared to other antiarrhythmic agents, such as flecainide and lorcainide, highlight its unique place in cardiac electrophysiology (Mason, 1986).

Safety And Hazards

Encainide was associated with increased death rates in patients who had asymptomatic heart rhythm abnormalities after a recent heart attack . Due to its proarrhythmic adverse effects, it is no longer used .

properties

IUPAC Name

4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWPNDMDCLXCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022983
Record name Encainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Encainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.01e-03 g/L
Record name Encainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Encainide is a sodium channel blocker, binding to voltage gated sodium channels. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses. Ventricular excitability is depressed and the stimulation threshold of the ventricle is increased during diastole.
Record name Encainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01228
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Encainide

CAS RN

66778-36-7
Record name Encainide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66778-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Encainide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066778367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Encainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01228
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Encainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENCAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY3J0147NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Encainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Encainide
Reactant of Route 2
Encainide
Reactant of Route 3
Reactant of Route 3
Encainide
Reactant of Route 4
Reactant of Route 4
Encainide
Reactant of Route 5
Reactant of Route 5
Encainide
Reactant of Route 6
Reactant of Route 6
Encainide

Citations

For This Compound
12,400
Citations
MJ Antonaccio, AW Gomoll, JE Byrne - Cardiovascular drugs and therapy, 1989 - Springer
… Encainide is metabolized to O-demethyl encainide (ODE) and 3-methoxy-ODE (MODE), both of which are also antiarrhythmics with similar pharmacology to encainide. Encainide and its …
Number of citations: 7 link.springer.com
DM Roden, RL Woosley - Clinical pharmacokinetics, 1988 - Springer
… those of encainide, and … of encainide itself In poor metabolisers, who make up to 7% of the population, a first-pass effect is absent, encainide clearance is lower, and plasma encainide …
Number of citations: 15 link.springer.com
AE Wehmeyer, RL Thomas - Drug intelligence & clinical …, 1986 - journals.sagepub.com
… encainide et le 3-methoxy-o-demethyl encainide sont les 2 métabolites actifs de l'encainide. Ces deux derniers contribuent de façon significative à l'effet antiarythmisant de l'encainide …
Number of citations: 11 journals.sagepub.com
MJ Antonaccio, S Verjee - The American Journal of Cardiology, 1986 - Elsevier
… encainide and its 2 active metabolites, 0-demethyl encainide and 3-methoxy-0-demethyl encainide, after 25 or 50 mg of encainide … A wide range of plasma concentrations for encainide …
Number of citations: 16 www.sciencedirect.com
RN Brogden, PA Todd - Drugs, 1987 - Springer
… Encainide 1 is an antiarrhythmic drug with class IC activity … concentrations than encainide itself Encainide produces little … However, this potential is reduced by a tendency for encainide …
Number of citations: 18 link.springer.com
DS Echt, PR Liebson, LB Mitchell… - New England journal …, 1991 - Mass Medical Soc
… with encainide, flecainide, or moricizine were randomly assigned to receive either active drug or placebo. The use of encainide … to encainide or flecainide or their respective placebo. …
Number of citations: 838 www.nejm.org
DM Roden, AJJ Wood, GR Wilkinson… - The American Journal of …, 1986 - Elsevier
… after encainide itself was undetectable in plasma. Further, the highest plasma encainide concentrations and the longest encainide … were not altered by encainide treatment. All these …
Number of citations: 39 www.sciencedirect.com
RA Winkle, JW Mason, JC Griffin, D Ross - American heart journal, 1981 - Elsevier
… encainide dose, degree of QRS widening, or clinical status. We recommend that patients with history of sustained VT or VF have encainide … dose of encainide for a minimum of 48 hours. …
Number of citations: 241 www.sciencedirect.com
FA Fish, PC Gillette, DW Benson Jr… - Journal of the American …, 1991 - Elsevier
… to the class IC sodium channel-blocking drugs encainide and flecainide has not been well … encainide or flecainide for treatment of supraventricular tachycardias (encainide 86 patients…
Number of citations: 209 www.sciencedirect.com
LB Mitchell, RA Winkle - Cardiovascular Drug Reviews, 1983 - Wiley Online Library
… of encainide in animal models have not yet been extensively reported. After oral or intravenous tritiated-encainide … In this regard, encainide is more like lidocaine; however, encainide …
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.